Bisvertinolon -

Bisvertinolon

Catalog Number: EVT-13871335
CAS Number:
Molecular Formula: C28H32O9
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of bisvertinolon is Penicillium chrysogenum, a filamentous fungus widely used in industrial applications for the production of β-lactam antibiotics. The biosynthesis of bisvertinolon and related compounds has been linked to specific genetic pathways within this organism, particularly involving polyketide synthases.

Classification

Bisvertinolon can be classified as a dimeric sorbicillinoid. It is structurally related to other sorbicillinoids like sorbicillin and bisorbicillinoids, which are characterized by their polyketide origins. The classification is based on its structural features and biosynthetic pathways.

Synthesis Analysis

Methods

The synthesis of bisvertinolon involves complex biochemical pathways within Penicillium chrysogenum. The key steps include:

  1. Polyketide Synthase Activity: The initial stage involves the action of polyketide synthases that catalyze the formation of hexaketide precursors.
  2. Oxidative Dimerization: Following the formation of precursors like sorbicillinol, oxidative dimerization occurs, which can be facilitated through Diels-Alder or Michael-type reactions, leading to the formation of bisvertinolon.

Technical Details

Research indicates that specific genes (e.g., pks13) are crucial for the biosynthesis of sorbicillinoids, including bisvertinolon. Genetic engineering techniques have been employed to enhance the production levels by manipulating these biosynthetic gene clusters.

Molecular Structure Analysis

Structure

Bisvertinolon features a complex molecular structure typical of dimeric sorbicillinoids. Its structure includes multiple rings and functional groups that contribute to its bioactivity.

Data

  • Molecular Formula: C₁₈H₁₈O₄
  • Molecular Weight: Approximately 298.34 g/mol
  • Structural Characteristics: The compound exhibits specific stereochemistry that influences its biological activity.
Chemical Reactions Analysis

Reactions

Bisvertinolon undergoes various chemical reactions that enhance its biological properties:

  1. Dimerization Reactions: The oxidative dimerization from precursors like sorbicillinol leads to the formation of bisvertinolon.
  2. Biological Interactions: It interacts with cellular targets in pathogens, inhibiting critical biosynthetic pathways.

Technical Details

The reactions involved in the synthesis and activity of bisvertinolon are often studied using chromatographic techniques to analyze metabolic profiles during fermentation processes.

Mechanism of Action

Process

The mechanism by which bisvertinolon exerts its biological effects primarily involves:

  1. Inhibition of 1,6-Glucan Biosynthesis: This action disrupts cell wall integrity in fungal pathogens like Phytophthora capsici.
  2. Regulation of Secondary Metabolite Production: Bisvertinolon may also influence the expression of other biosynthetic pathways within Penicillium chrysogenum, acting as an autoinducer.

Data

Studies have shown that bisvertinolon’s mechanism includes significant transcriptional regulation, impacting various genes associated with secondary metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish solid.
  • Solubility: Soluble in organic solvents but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity and preparation methods.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical for phenolic compounds, particularly in oxidative environments.
Applications

Scientific Uses

Bisvertinolon has potential applications in various fields:

  1. Agricultural Biotechnology: Its ability to inhibit fungal pathogens makes it a candidate for developing biopesticides.
  2. Pharmaceutical Research: Investigations into its antimicrobial properties could lead to new therapeutic agents against resistant strains of fungi and other pathogens.
  3. Biochemical Studies: As a model compound for studying polyketide biosynthesis and regulation in fungi, bisvertinolon serves as an important tool in metabolic engineering research.
Biosynthesis Pathways and Enzymatic Mechanisms of Bisvertinolon

Genomic Identification of the Sorbicillinoid Gene Cluster in Trichoderma reesei

The biosynthesis of bisvertinolon is governed by a conserved gene cluster in Trichoderma reesei, spanning eight genes (sor5, sor1, sor2, sor3, sor6, ypr2, sor4, ypr1). This cluster encodes two polyketide synthases (PKSs), oxidoreductases, transporters, and transcription factors, all coordinately regulated by the major transcriptional activator Ypr1. Deletion of ypr1 abolishes bisvertinolon production, confirming its regulatory dominance [1] [4] [6].

  • Role of Polyketide Synthases (Sor1/SorA Homologs) in Initial Hexaketide Formation

    Sor1 (ortholog of Penicillium chrysogenum SorA) initiates bisvertinolon biosynthesis as a highly reducing iterative type I PKS. It catalyzes the assembly of three acetyl-CoA units into a triketide intermediate. The enoyl reductase (ER) domain of Sor1 controls the saturation state at the C2'–C3' position, yielding either a sorbyl or dihydrosorbyl side chain. This intermediate is transferred to the non-reducing PKS Sor2 (SorB homolog), which adds three malonyl-CoA extenders and methylates the C5 and C5' positions. Sor2 releases the aldehyde 1 or 2, which cyclizes spontaneously to form sorbicillin (1) or 2',3'-dihydrosorbicillin (2) [1] [4].

  • Oxidative Modifications Mediated by FAD-Dependent Monooxygenases (Sor3/SorC Homologs)

    Sor3, an FAD-dependent monooxygenase, oxidizes sorbicillin (1) and 2',3'-dihydrosorbicillin (2) to sorbicillinol (3) and 2',3'-dihydrosorbicillinol (4), respectively. This in vivo activity was confirmed in T. reesei through sor3 deletion strains, which accumulate sorbicillin and dihydrosorbicillin but lack downstream bisvertinolon. The reaction involves electrophilic aromatic substitution, where molecular oxygen activated by FADH₂ inserts a hydroxyl group at C3 of the hexaketide core [1] [4] [8].

  • Functional Characterization of Sor4 in Reductive Modifications and Intermediate Stabilization

    Sor4, an FAD/FMN-containing dehydrogenase, reduces 2',3'-dihydrosorbicillin (2) and 2',3'-dihydrosorbicillinol (4) to sorbicillin (1) and sorbicillinol (3), respectively. In sor4 knockout strains, dihydrosorbicillinol derivatives accumulate, while sorbicillinol levels drop by >90%. This reductive activity ensures the metabolic flux toward sorbicillinol (3), the essential precursor for dimerization. Sor4 also stabilizes reactive intermediates by preventing non-enzymatic oxidation [1] [4] [8].

Table 1: Key Genes in the Sorbicillinoid Cluster of Trichoderma reesei

GeneProtein FunctionDomain ArchitecturePhenotype of Deletion Mutant
sor1Highly reducing iterative PKSKS-AT-DH-ER-KR-ACPAbolishes all sorbicillinoids
sor2Non-reducing PKSSAT-KS-AT-PT-ACP-TEBlocks hexaketide formation
sor3FAD-dependent monooxygenaseFAD-binding domainAccumulates sorbicillin/dihydrosorbicillin
sor4FAD/FMN-dependent dehydrogenaseBerberine-like domainAccumulates dihydrosorbicillinol derivatives
ypr1Pathway-specific transcription factorZn₂Cys₆ DNA-binding domainSilences entire cluster expression

Elucidation of Sorbicillinol as a Central Biosynthetic Precursor

Sorbicillinol (3) serves as the primary building block for bisvertinolon and other complex sorbicillinoids. Its ortho-quinone moiety enables nucleophilic attacks and [4+2] cycloadditions, facilitating dimerization. In T. reesei, sorbicillinol constitutes >60% of the early-stage intermediates, with its intracellular concentration peaking at 48 hours during fermentation [1] [4] [7].

  • Enzymatic Mechanisms in Sorbicillinol Derivatization to Bisvertinolon

    Bisvertinolon arises from the asymmetric Michael addition of two sorbicillinol units. One molecule acts as a dienophile attacking the C5'–C6' double bond of a second sorbicillinol, forming the tricyclic bisorbicillinoid scaffold. This reaction is likely catalyzed by an uncharacterized Diels-Alderase, as evidenced by the stereospecific trans junction at C10–C10' in bisvertinolon. Subsequent keto-enol tautomerization and dehydration yield the conjugated enone system. Oxidative rearrangement mediated by Sor4 or Sor3 then introduces the C4 hydroxyl and C7' carbonyl groups definitive of bisvertinolon [1] [4] [6].

  • Compartmentalization and Subcellular Localization of Biosynthetic Enzymes

    The endoplasmic reticulum (ER) membrane anchors Sor1 and Sor2, enabling direct transfer of the triketide intermediate from Sor1 to Sor2. Sor3 and Sor4 localize to cytoplasmic vesicles, where oxidative/reductive modifications occur. Sorbicillinol dimerization is compartmentalized in peroxisomes, leveraging their oxidative environment for final rearrangements. This spatial segregation prevents cytotoxic quinone accumulation and channels intermediates toward bisvertinolon instead of shunt products like oxosorbicillinol [1] [4].

Table 2: Enzymatic Conversion of Sorbicillinol to Bisvertinolon

StepReactionCatalystKey Features
1DimerizationPutative Diels-AlderaseStereospecific trans decalin fusion
2TautomerizationSpontaneousKeto-enol shift at C3/C3'
3DehydrationAcid-promotedForms C2–C3' double bond
4Oxidative rearrangementSor4/Sor3 homologsIntroduces C4–OH and C7'=O

Metabolic Flux Analysis of Pathway Branching Toward Bisvertinolon vs. Analogous Sorbicillinoids

Metabolic flux in T. reesei is dynamically regulated by carbon sources, redox balance, and transcriptional regulators. Glucose directs flux toward monomeric sorbicillinoids (e.g., sorbicillin, sorbicillinol), while cellulose promotes bisvertinolon and bisorbicillinol production. Hyperproducing strains like T. reesei ZC121 (overexpressing ypr1) increase total sorbicillinoid titers 6.8-fold, with bisvertinolon constituting 40–50% of derivatives. In contrast, sor4 mutants redirect flux toward dihydrobisvertinolone due to accumulated dihydrosorbicillinol [6] [7].

Key branching points include:

  • Sorbicillinol partitioning: Cytosolic NADPH levels favor reduction to dihydrosorbicillinol (4), diverting flux from bisvertinolon.
  • Dimerization specificity: Oxidative versus non-oxidative dimerization routes yield bisvertinolon versus trichodimerol.
  • Transporter-mediated secretion: The MFS transporter Sor6 exports sorbicillinol, reducing intracellular dimerization efficiency.

Table 3: Metabolic Flux Distribution in T. reesei Wild-Type vs. Engineered Strains

Strain/ConditionSorbicillinol (µg/L)Bisvertinolon (µg/L)Bisorbicillinol (µg/L)Major Flux Shift
Wild-type (glucose)850 ± 90120 ± 1560 ± 8Monomer-dominated
Wild-type (cellulose)420 ± 50310 ± 30180 ± 20Bisvertinolon-dominated
ypr1-overexpression2200 ± 200980 ± 85540 ± 60Global enhancement
sor4Δ30 ± 5ND*20 ± 3Dihydrobisvertinolone accumulation

*ND: Not detected [6] [7]

Properties

Product Name

Bisvertinolon

IUPAC Name

(2E,9Z)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione

Molecular Formula

C28H32O9

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C28H32O9/c1-7-9-11-13-16(29)18-20(31)15(3)22(32)26(5)21(18)25(4)23(33)19(17(30)14-12-10-8-2)24(34)27(6,35)28(25,36)37-26/h7-14,21,29-31,35-36H,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-16+,19-17+

InChI Key

NWYGQCMFWAOARK-QPETVQOOSA-N

Canonical SMILES

CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C(=O)C(C3(OC2(C(=O)C(=C1O)C)C)O)(C)O)C)O

Isomeric SMILES

C/C=C/C=C/C(=C/1\C2C3(C(=O)/C(=C(/C=C/C=C/C)\O)/C(=O)C(C3(OC2(C(=O)C(=C1O)C)C)O)(C)O)C)/O

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